PF-562271 besylate functions as an ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-Rich Tyrosine Kinase 2 (PYK2) []. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell migration, proliferation, and survival []. By inhibiting FAK phosphorylation, PF-562271 besylate disrupts these pathways, potentially leading to the suppression of tumor growth [].
Studies have shown that PF-562271 besylate exhibits high selectivity for FAK with an IC50 (half maximal inhibitory concentration) value of 1.5 nM. It demonstrates a slightly lower potency for PYK2 (IC50 = 14 nM) but remains over 100-fold selective against other protein kinases except for some cyclin-dependent kinases (CDKs) [, ].
PF-562271 besylate has shown promising results in pre-clinical studies. In cell-based assays, it effectively inhibits FAK phosphorylation and demonstrates anti-proliferative effects on various cancer cell lines [, ]. Additionally, studies in xenograft mouse models have shown that PF-562271 besylate can regress tumors and promote bone healing in animals with implanted cancer cells [, ].
The compound benzenesulfonic acid; N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide is a complex organic molecule that combines elements of sulfonic acids with heterocyclic amines. This compound features a benzenesulfonic acid moiety, which contributes to its acidic properties and solubility in water. The structure includes multiple functional groups, including a pyrimidine ring and an indole derivative, indicating potential biological activity and utility in medicinal chemistry.
Benzenesulfonic acid derivatives exhibit various biological activities, particularly as pharmaceuticals. The presence of the benzenesulfonic acid moiety enhances solubility and bioavailability, making it suitable for drug formulation. Compounds similar to this one have been studied for their anti-inflammatory, antibacterial, and anticancer properties . The specific compound may also interact with biological targets due to its unique structure, potentially influencing pathways involved in cell signaling or metabolism.
The synthesis of benzenesulfonic acid derivatives typically involves:
Benzenesulfonic acid and its derivatives have several applications:
Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacological potential. Research indicates that benzenesulfonic acid derivatives can interact with enzymes, receptors, and transport proteins, influencing their activity and stability. For example, sulfonamide antibiotics target bacterial dihydropteroate synthase, inhibiting folate synthesis .
Several compounds share structural similarities with benzenesulfonic acid; N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide. These include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Benzenesulfonic Acid | Aromatic sulfonic acid | Strong acidity, high water solubility |
Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial activity |
Benzene Sulfonamide | Simple sulfonamide | Basic structure used in drug synthesis |
Trifluoromethylbenzene Sulfonic Acid | Fluorinated aromatic sulfonic acid | Enhanced lipophilicity |
The unique combination of functional groups in the compound under discussion provides specific advantages over these similar compounds, particularly in terms of biological activity and potential therapeutic applications.